molecular formula C11H11NO5 B12665926 Methyl 3-(2-methoxy-5-nitrophenyl)acrylate CAS No. 94006-37-8

Methyl 3-(2-methoxy-5-nitrophenyl)acrylate

Cat. No.: B12665926
CAS No.: 94006-37-8
M. Wt: 237.21 g/mol
InChI Key: OWLBJCIGCQVGCE-ZZXKWVIFSA-N
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Description

Methyl 3-(2-methoxy-5-nitrophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-methoxy-5-nitrophenyl)acrylate can be synthesized through a series of chemical reactions starting from 2,4-dimethoxybenzoic acid. The key steps involve decarboxylative iodination followed by a palladium(II)-catalyzed Heck reaction . The nitration at the 5-position of the benzene ring is achieved using nitric acid in acetic acid, resulting in the desired regioisomer as a single product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxy-5-nitrophenyl)acrylate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and a suitable electrophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 3-(2-methoxy-5-nitrophenyl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxy-5-nitrophenyl)acrylate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acrylate moiety can participate in Michael addition reactions, leading to the formation of covalent bonds with nucleophiles in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2,4-dimethoxy-5-nitrophenyl)acrylate: Similar structure with an additional methoxy group.

    Methyl 2-acetyl-3-(3-nitrophenyl)acrylate: Contains an acetyl group instead of a methoxy group.

    Methyl 2-acetyl-3-(5-(3-nitrophenyl)-2-furyl)acrylate: Contains a furyl ring instead of a methoxy group.

Uniqueness

Methyl 3-(2-methoxy-5-nitrophenyl)acrylate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups allows for diverse chemical reactivity and potential biological activity.

Properties

CAS No.

94006-37-8

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

methyl (E)-3-(2-methoxy-5-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C11H11NO5/c1-16-10-5-4-9(12(14)15)7-8(10)3-6-11(13)17-2/h3-7H,1-2H3/b6-3+

InChI Key

OWLBJCIGCQVGCE-ZZXKWVIFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/C(=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=CC(=O)OC

Origin of Product

United States

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